5-bromo-3-chloro-2-iodopyridine
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Overview
Description
5-bromo-3-chloro-2-iodopyridine is a halogenated pyridine . It has a molecular formula of C5H2BrClIN .
Synthesis Analysis
The synthesis of 5-bromo-3-chloro-2-iodopyridine can be achieved through various methods. One such method involves the use of Suzuki–Miyaura coupling of heteroaryl halides . Another method involves the use of nickel and palladium-based catalytic systems . A third method involves a halogen dance reaction .Molecular Structure Analysis
The molecular structure of 5-bromo-3-chloro-2-iodopyridine consists of a pyridine ring with bromine, chlorine, and iodine substituents . The exact positions of these substituents can influence the reactivity and properties of the molecule .Chemical Reactions Analysis
5-bromo-3-chloro-2-iodopyridine can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It can also react with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-chloro-2-iodopyridine can vary. For instance, it has a molecular weight of 318.34 .Scientific Research Applications
Halogen-Rich Intermediate for Synthesis
5-Bromo-3-chloro-2-iodopyridine serves as a valuable halogen-rich intermediate for the synthesis of pentasubstituted pyridines. These compounds are crucial in medicinal chemistry due to their potential as building blocks for drug development. The process involves simple syntheses and allows for a variety of chemical manipulations to generate pyridines with desired functionalities, showcasing its versatility and significance in research applications (Wu et al., 2022).
Crystal Packing and Halogen Bonding
Research into the crystal packing of halogenated pyridines, including those related to 5-bromo-3-chloro-2-iodopyridine, emphasizes the role of halogen⋯halogen contacts. These interactions are crucial in the formation of crystal structures, where theoretical methods have been applied to estimate the energies of these interactions. Such studies contribute to our understanding of molecular interactions and the design of materials with specific properties (Gorokh et al., 2019).
Synthesis of Functionalized Pyridines
The compound is also instrumental in the synthesis of functionalized pyridines, a category significant for its applications in various fields of chemistry and pharmaceuticals. The methodology involves an iodo-magnesium exchange reaction, highlighting the compound's utility as a reactive intermediate. This approach facilitates the synthesis of a range of useful functionalized pyridine derivatives, further demonstrating the compound's value in research and development (Song et al., 2004).
Chemoselective Amination
The chemoselective functionalization of related halopyridines shows the precision achievable in chemical synthesis, where specific halogens in the compound can be selectively substituted. This precision in chemical modification underlines the importance of such compounds in synthetic chemistry, enabling the development of complex molecules with designed properties for various applications (Stroup et al., 2007).
Mechanism of Action
Target of Action
5-Bromo-3-chloro-2-iodopyridine is a halogen-substituted pyridine . It is primarily used as an intermediate in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed amination to produce amino-2-chloropyridine . It can also participate in halogen-exchange reactions .
Biochemical Pathways
The compound is involved in various biochemical pathways related to the synthesis of organic compounds. For example, it can be used in the preparation of thiophene-based conjugated polymers for electronic and optoelectronic applications .
Result of Action
The result of the compound’s action is the formation of new organic compounds. For example, it can be used to synthesize amino-2-chloropyridine, 5-bromo-2-fluoropyridine, and 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .
Action Environment
The action, efficacy, and stability of 5-bromo-3-chloro-2-iodopyridine are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of catalysts, and the other reactants involved .
Safety and Hazards
Future Directions
The future directions for 5-bromo-3-chloro-2-iodopyridine could involve its use in the synthesis of more complex molecules. For instance, it could be used in the development of novel thiophene-based conjugated polymers for optical and electronic devices . It could also be used in the synthesis of functionalized regioregular polythiophenes exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
properties
IUPAC Name |
5-bromo-3-chloro-2-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBUQHJEVJSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-iodopyridine | |
CAS RN |
1159186-43-2 |
Source
|
Record name | 5-bromo-3-chloro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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